molecular formula C18H39AlO4 B1257688 Aluminum monostearate CAS No. 7047-84-9

Aluminum monostearate

Cat. No. B1257688
CAS RN: 7047-84-9
M. Wt: 346.5 g/mol
InChI Key: OIPZNTLJVJGRCI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of aluminum monostearate and related aluminum compounds involves various strategies, including the reduction of Al-X (X = halide) bonds in precursors to create both tetrameric and monomeric aluminum(I) compounds. These syntheses often employ sterically bulky ligands for tetrameric compounds and monovalent chelating ligands for stable monomeric compounds. Theoretical studies on these processes highlight the role of lone pair electrons in the preparation of aluminum-containing compounds, emphasizing the importance of Lewis basicity in these reactions (Roesky & Kumar, 2005).

Molecular Structure Analysis

Aluminum complexes demonstrate a variety of molecular structures, including mononuclear and dinuclear configurations stabilized by different ligands. X-ray diffraction analyses of these complexes reveal their intricate arrangements, which play a crucial role in their reactivity and potential applications in polymerization and other chemical processes (Li-juan Chen et al., 2015).

Chemical Reactions and Properties

The reactivity of aluminum compounds, including those related to this compound, involves selective hydroboration of carbonyl compounds and catalysis of various reactions. These aluminum-based catalysts are known for their efficiency in processes such as the polymerization of ε-caprolactone, showcasing the versatility of aluminum compounds in facilitating a wide range of chemical transformations (Vineet K. Jakhar et al., 2016).

Physical Properties Analysis

The physical properties of aluminum compounds, including those structurally similar to this compound, are determined by their molecular structure. The formation of mononuclear and dinuclear complexes with specific ligands influences their solubility, stability, and overall physical behavior. These properties are critical for their potential use in various chemical processes and applications.

Chemical Properties Analysis

Aluminum complexes exhibit a range of chemical properties, including Lewis acidity, reactivity towards hydroboration, and catalytic activity in polymerization reactions. The Lewis acidity of these compounds, in particular, is a key factor in their reactivity and the mechanisms through which they participate in chemical reactions. The ability of aluminum complexes to catalyze the synthesis of polymers and other compounds underlines the importance of understanding their chemical properties for potential applications (Mamta Bhandari et al., 2023).

Mechanism of Action

The mechanism of action of aluminium monostearate involves its ability to bind to specific molecular targets:

Similar Compounds:

Uniqueness: Aluminium monostearate is unique due to its ability to form gels and stabilize emulsions, making it particularly valuable in the pharmaceutical and cosmetic industries .

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of aluminium monostearate, researchers and industry professionals can better utilize this compound in various fields.

Biochemical Analysis

Biochemical Properties

Aluminum monostearate plays a significant role in biochemical reactions, particularly in its interactions with various biomolecules. It is known to bind to troponin C, a muscle protein, and interfere with voltage-dependent calcium transport . Additionally, this compound binds to and inhibits the activity of mitochondrial voltage-gated channels (VDAC), which are crucial for cellular energy metabolism . These interactions highlight the compound’s potential impact on muscle function and cellular energy regulation.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit smooth muscle cell contraction and delay gastric emptying by binding to aluminum ions . This compound’s ability to interfere with calcium transport and mitochondrial function suggests it may have broader implications for cellular energy balance and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to troponin C, affecting muscle contraction, and inhibits the activity of mitochondrial voltage-gated channels, impacting cellular energy production . These binding interactions can lead to enzyme inhibition or activation, altering gene expression and cellular function. The compound’s ability to interfere with calcium transport further underscores its role in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can accumulate in the body with extensive usage . Long-term exposure to this compound may lead to aluminum accumulation, which can have adverse effects on cellular function and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been associated with toxic effects, including neurodegeneration and behavioral changes . For example, aluminum-induced neurofibrillary tangle formation has been observed in animal models of Alzheimer’s disease . These findings highlight the importance of understanding the dosage-dependent effects of this compound to ensure its safe use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. Studies have shown that aluminum-responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways . The compound’s interactions with enzymes such as sucrose synthase suggest its role in regulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to bind to troponin C and mitochondrial voltage-gated channels, affecting its localization and accumulation within cells . These interactions can impact the compound’s distribution and overall cellular function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound has been observed to localize in the cell walls of leaf epidermal cells in plants, suggesting its role in aluminum tolerance mechanisms . In animal cells, this compound’s interactions with mitochondrial channels and other biomolecules highlight its potential impact on cellular compartments and organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium monostearate is typically prepared by reacting aluminium with stearic acid. One common method involves the saponification of stearic acid with sodium hydroxide, followed by the precipitation of aluminium monostearate . The reaction conditions, such as the molar ratio of reactants, temperature, and mixing speed, are crucial for obtaining the desired product .

Industrial Production Methods: In industrial settings, aluminium monostearate is produced by reacting aluminium isopropoxide with stearic acid in anhydrous pyridine, which induces the precipitation of the pyridine complex. The pyridine is then removed under vacuum to yield aluminium monostearate .

properties

InChI

InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPZNTLJVJGRCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39AlO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048697
Record name Aluminum monostearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Aluminum, dihydroxy(octadecanoato-.kappa.O)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Mechanism of Action

Antacids perform a neutralization reaction, ie. they buffer gastric acid, raising the pH to reduce acidity in the stomach. When gastric hydrochloric acid reaches the nerves in the gasitrointestinal mucosa, they signal pain to the central nervous system. This happens when these nerves are exposed, as in peptic ulcers. The gastric acid may also reach ulcers in the esophagus or the duodenum. Other mechanisms may contribute, such as the effect of aluminum ions inhibiting smooth muscle cell contraction and delaying gastric emptying. Aluminum is known to bind troponin C (a muscle protein) and to interfere with voltage-dependent calcium transport. Aluminum also binds to and inhibits the activity of mitochondrial voltage gated channels (VDAC).
Record name Aluminium monostearate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS RN

7047-84-9
Record name Aluminum monostearate [JAN:NF]
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Record name Aluminium monostearate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aluminum, dihydroxy(octadecanoato-.kappa.O)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum monostearate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroxyaluminium stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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